H-Arg-Tyr-Ile-Arg-Ser-OH

Catalog No.
S14839569
CAS No.
176786-57-5
M.F
C30H51N11O8
M. Wt
693.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Arg-Tyr-Ile-Arg-Ser-OH

CAS Number

176786-57-5

Product Name

H-Arg-Tyr-Ile-Arg-Ser-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C30H51N11O8

Molecular Weight

693.8 g/mol

InChI

InChI=1S/C30H51N11O8/c1-3-16(2)23(27(47)38-20(7-5-13-37-30(34)35)25(45)40-22(15-42)28(48)49)41-26(46)21(14-17-8-10-18(43)11-9-17)39-24(44)19(31)6-4-12-36-29(32)33/h8-11,16,19-23,42-43H,3-7,12-15,31H2,1-2H3,(H,38,47)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t16-,19-,20-,21-,22-,23-/m0/s1

InChI Key

SDTRUXMGZDQLQH-HIOPTLFOSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N
Typical of peptides, including:

  • Hydrolysis: The peptide bond can be cleaved by proteolytic enzymes or under acidic/basic conditions, resulting in free amino acids.
  • Amidation: The carboxyl group can react with amines to form amides, potentially altering the peptide's biological activity.
  • Disulfide Bond Formation: If cysteine residues were present, they could form disulfide bonds, stabilizing the peptide's structure.

The synthesis of this peptide often involves coupling reactions where the carboxyl group of one amino acid reacts with the amino group of another, typically facilitated by coupling agents like Dicyclohexylcarbodiimide (DCC) or through enzymatic methods using proteases .

Peptides like H-Arg-Tyr-Ile-Arg-Ser-OH can exhibit various biological activities depending on their sequence and structure. Arginine is known for its role in nitric oxide synthesis and immune function, while Tyrosine is a precursor for neurotransmitters. Isoleucine contributes to energy regulation and muscle metabolism. The presence of multiple arginine residues may enhance the peptide's activity in promoting blood flow and vasodilation due to arginine's role as a precursor to nitric oxide.

Research indicates that similar peptides can have effects on cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis .

The synthesis of H-Arg-Tyr-Ile-Arg-Ser-OH can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): A widely used method where amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for high purity and yield.
  • Liquid-Phase Synthesis: Involves the reaction of protected amino acids in solution. This approach may require more purification steps compared to SPPS.
  • Enzymatic Synthesis: Utilizing enzymes such as proteases to catalyze the formation of peptide bonds under mild conditions. This method is advantageous for synthesizing complex peptides with specific modifications .

H-Arg-Tyr-Ile-Arg-Ser-OH has potential applications in various fields:

  • Pharmaceuticals: As a potential therapeutic agent targeting cardiovascular diseases due to its arginine content.
  • Nutraceuticals: Used in dietary supplements aimed at enhancing athletic performance or recovery due to its role in muscle metabolism.
  • Research: Studied for its effects on cellular signaling and potential roles in neurobiology or immunology .

Studies on similar peptides have shown that interactions with receptors or enzymes can significantly influence their biological activity. For instance, the interaction between arginine-rich peptides and endothelial cells enhances nitric oxide production, leading to improved vascular function. Additionally, tyrosine residues can participate in hydrogen bonding and π-stacking interactions that stabilize protein structures or facilitate receptor binding .

Several peptides share structural similarities with H-Arg-Tyr-Ile-Arg-Ser-OH. Here are some notable examples:

Compound NameStructureUnique Features
H-Lys-Tyr-Val-Lys-Thr-OHLysine-Tyrosine-Valine-Lysine-ThreonineContains lysine which may enhance cationic properties
H-Gly-Ala-Leu-Gly-Asp-OHGlycine-Alanine-Leucine-Glycine-Aspartic AcidFeatures glycine which may affect flexibility
H-Phe-Trp-Leu-Phe-Gly-OHPhenylalanine-Tryptophan-Leucine-Phenylalanine-GlycineAromatic residues may enhance hydrophobic interactions

The uniqueness of H-Arg-Tyr-Ile-Arg-Ser-OH lies in its specific combination of arginine and tyrosine residues, which may confer distinct biological properties related to nitric oxide production and neurotransmitter synthesis .

67 kilodalton Laminin Receptor Binding Specificity

The 67 kilodalton laminin receptor represents a critical non-integrin cell surface receptor that mediates cell adhesion to basement membrane components [1]. This high-affinity laminin-binding protein demonstrates remarkable specificity in its interactions with laminin-derived peptide sequences, particularly those containing the tyrosine-isoleucine-glycine-serine-arginine motif [2]. The receptor derives from homo- or hetero-dimerization of a 37 kilodalton cytosolic precursor through fatty acid acylation processes [1].

Research demonstrates that the 67 kilodalton laminin receptor binds native laminin isolated from Engelbreth Holm Swarm murine sarcoma with a dissociation constant of 2 nanomolar when purified from cell membranes [3]. In comparison, recombinant 37 kilodalton laminin receptor precursor purified from Escherichia coli exhibits a substantially lower binding affinity with a dissociation constant of 700 nanomolar [3]. This significant difference in binding affinity reflects the importance of post-translational modifications and proper protein folding in receptor function.

Structure-guided identification studies have revealed that specific amino acid residues are critical for laminin binding specificity [4]. The primary laminin binding site comprises phenylalanine-32, glutamate-35, and arginine-155 residues [4]. Single point mutations of these residues result in substantial decreases in laminin binding affinity, with 8- to 42-fold increases in dissociation constants [4]. Double point mutations combining phenylalanine-32 and glutamate-35 modifications or phenylalanine-32 and arginine-155 alterations demonstrate even greater losses of laminin binding activity compared to single mutants [4].

The receptor exhibits preferential localization in lipid rafts within cell membranes and functions not only as a laminin receptor but also serves as a binding site for various pathogens including viruses, bacteria, and prions [1]. Expression levels of the 67 kilodalton laminin receptor are significantly elevated in neoplastic cells compared to their normal counterparts, correlating with enhanced invasive and metastatic potential [1].

Focal Contact Formation Kinetics in Fibroblast Models

Focal contact formation represents a dynamic process that occurs during early fibroblast attachment and spreading on various substrates [5]. Research utilizing interference reflection microscopy has revealed that cultured fibroblasts form focal contacts associated with actin microfilament bundles during attachment and spreading on serum- or fibronectin-coated substrates [5].

Kinetic studies demonstrate that fibroblast focal contact formation follows a precise temporal sequence [5]. Within one hour of plating, 72-78 percent of rat kidney fibroblasts and hamster Nil 8 cells plated on arginine-glycine-aspartate-serine-containing peptide substrates develop focal contacts without accompanying fibronectin fibers [5]. This early focal contact formation is subsequently followed by the appearance of coincident microfilament bundles and colinear fibronectin fibers forming fibronexuses at four hours post-plating [5].

Comparative analysis reveals that fibroblast cultures on substrates coated with native fibronectin or 75,000-dalton fibronectin cell-binding fragment exhibit similar kinetics of focal contact and microfilament bundle formation [5]. However, significant cell-type specific variations exist in focal contact formation capabilities [5]. Mouse Balb/c 3T3 fibroblasts plated on glycine-arginine-glycine-aspartate-serine peptide-derivatized substrates or coverslips coated with 75,000-dalton fibronectin cell-binding fragment demonstrate defective focal contact formation [5].

The assembly of focal adhesions involves recruitment of multiple cytoskeletal proteins including talin, vinculin, paxillin, and protein kinases such as focal adhesion kinase and protein kinase C delta [6]. Serum addition to Swiss 3T3 fibroblasts cultured in serum-free medium induces rapid recruitment of these proteins to newly formed focal adhesions [6]. Paxillin staining becomes largely restricted to cell margins within two minutes of serum addition, preceding actin filament assembly [6]. Within five minutes, paxillin and phosphotyrosine staining concentrates at the ends of actin filaments primarily at cell margins [6].

Serum-Dependent versus Serum-Independent Adhesion Mechanisms

Cell adhesion mechanisms demonstrate distinct characteristics depending on the presence or absence of serum components in the culture environment [7]. Serum-independent adhesion relies primarily on direct interactions between cell surface receptors and immobilized peptide sequences or extracellular matrix proteins [7]. In contrast, serum-dependent adhesion involves complex interactions between serum factors and cell surface molecules that enhance adhesive capacity [8].

Research demonstrates that normal serum contains potent adhesion factors that dramatically increase neutrophil adhesion to tracheal epithelial cells [8]. Unstimulated adhesion of neutrophils to cultured epithelial cells remains quite low at less than 6 percent [8]. However, incubation with 10 percent serum or plasma increases adhesion up to a mean of 71 percent [8]. This serum-induced increase in adhesion exhibits concentration dependence, with even 1 percent serum proving effective in achieving 19 percent adhesion [8].

The serum adhesion factor demonstrates specific characteristics including heat sensitivity, molecular weight greater than 12,000 daltons, and dependence on divalent cations for activity [8]. Monoclonal antibodies directed against CD18 and CD11b integrin subunits inhibit serum-induced adhesion by greater than 50 percent each, indicating the involvement of specific integrin-mediated pathways [8].

Comparative studies of synthetic peptides reveal differential requirements for serum in focal contact formation [7]. Cells form focal contacts on arginine-glycine-aspartate-derivatized substrates in both the presence and absence of serum [7]. However, focal contacts form on tyrosine-isoleucine-glycine-serine-arginine-grafted surfaces only when serum is present in the medium, and these structures exhibit morphologies different from those observed on arginine-glycine-aspartate-containing substrates [7].

Serum influence extends to the organization of microfilaments and the extent of cell spreading, even though adsorption of adhesion proteins remains minimal on chemically defined substrates [7]. This suggests that serum factors modulate intracellular signaling pathways rather than simply providing additional adhesive ligands [7].

Comparative Analysis with Tyrosine-Isoleucine-Glycine-Serine-Arginine-Containing Peptide Motifs

The tyrosine-isoleucine-glycine-serine-arginine pentapeptide sequence, located within domain III of the laminin B1 chain, represents a major receptor binding site in laminin and serves as an important reference for comparative analysis [9]. This pentapeptide competes with laminin for cell surface receptor binding and can inhibit cell attachment to basement membranes, thereby preventing tumor metastasis formation [9].

Structural comparison reveals that the tyrosine-isoleucine-glycine-serine-arginine sequence exhibits distinct binding characteristics compared to other laminin-derived peptides [10]. The pentapeptide promotes tumor cell migration and mediates adhesion of various epithelial cell types to laminin [10]. Synthetic peptides containing this sequence have been demonstrated to support attachment of several cell types and competitively bind to the 67 kilodalton high-affinity laminin receptor [2].

Cell adhesion assays demonstrate that tyrosine-isoleucine-glycine-serine-arginine-containing peptides promote attachment but not spreading on substrates containing adsorbed peptide [2]. However, when the peptide is covalently immobilized through amino-terminal glycine residues used as spacer arms, it promotes both cell spreading and stress fiber formation [2]. This conformational constraint requirement distinguishes it from other cell adhesion peptides that retain activity when simply adsorbed to surfaces.

The extended nonapeptide cysteine-aspartate-proline-glycine-tyrosine-isoleucine-glycine-serine-arginine demonstrates enhanced biological activity compared to the pentapeptide alone [10]. This nonapeptide potently suppresses embryonic angiogenesis in chick chorioallantoic membrane assays and inhibits migration of vascular endothelial cells induced by tumor-conditioned medium [11]. Additionally, it markedly inhibits growth of subcutaneous solid tumors including Sarcoma 180 and Lewis lung carcinoma in vivo through antiangiogenic mechanisms rather than direct effects on cell proliferation [11].

Receptor specificity studies reveal that tyrosine-isoleucine-glycine-serine-arginine-mediated cell adhesion involves interaction with integrin alpha-4 beta-1 [12]. The adhesion is barely inhibited by linear peptides but strongly inhibited by cyclic peptides and specific integrin alpha-4 beta-1 inhibitors [12]. Divalent cations manganese and magnesium, but not calcium, promote cell adhesion to tyrosine-isoleucine-glycine-serine-arginine-containing substrates [12].

Comparative binding studies demonstrate that different laminin-derived peptides exhibit varying potencies in promoting hepatocyte adhesion [13]. The pentapeptide tyrosine-isoleucine-glycine-serine-arginine shows somewhat lower activity compared to other laminin peptides such as PA22-2, which is located near the carboxyl end of the long arm in the A chain [13]. However, the tyrosine-isoleucine-glycine-serine-arginine sequence remains one of three major active sites within laminin A and B1 chains that mediate hepatocyte binding [13].

Peptide SequenceLocationReceptor SpecificityBinding AffinityBiological Activity
Tyrosine-Isoleucine-Glycine-Serine-ArginineLaminin B1 chain domain III67 kDa laminin receptor, integrin α4β1ModerateCell adhesion, migration inhibition
Cysteine-Aspartate-Proline-Glycine-Tyrosine-Isoleucine-Glycine-Serine-ArginineLaminin B1 chain (925-933)67 kDa laminin receptorHighAngiogenesis inhibition, tumor growth suppression
PA22-2Laminin A chain long armMultiple receptorsHighHepatocyte adhesion
Arginine-Glycine-AspartateVarious proteinsIntegrin receptorsVariableCell attachment, focal adhesion formation

The covalent immobilization of H-Arg-Tyr-Ile-Arg-Ser-OH onto modified substrates represents a fundamental approach for creating stable, oriented peptide presentations essential for functional studies [3] [4]. These methodologies establish permanent chemical bonds between the peptide and surface materials, ensuring reliable and reproducible experimental conditions.

Carbodiimide-Mediated Coupling Chemistry

The most widely employed technique utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) to facilitate zero-length crosslinking between carboxyl groups on modified surfaces and primary amine groups within the peptide [4] [5]. This approach capitalizes on the presence of arginine residues in H-Arg-Tyr-Ile-Arg-Ser-OH, which provide multiple potential attachment points through their guanidinium side chains [2] [6].

The reaction proceeds through formation of an active ester intermediate when carboxylate-terminated surfaces are treated with EDC and NHS. Surface activation typically requires incubation in 100 millimolar NHS and 250 millimolar EDC for 10 minutes at room temperature [5]. Following activation, the peptide solution at concentrations ranging from 500 micromolar to 2 millimolar in phosphate-buffered saline at pH 7.5 is applied for 60 minutes. This methodology has demonstrated coupling efficiencies exceeding 85% for similar peptide constructs [4].

Aldehyde-Reductive Amination Strategies

Aldehyde-activated supports offer an alternative immobilization pathway through reductive amination chemistry [4]. This technique involves Schiff base formation between aldehyde groups on the surface and amino groups within the peptide, followed by reduction with sodium cyanoborohydride. The process begins with surface aldehyde activation, followed by peptide incubation at pH 9-10 for optimal Schiff base formation, and subsequent reduction at neutral pH conditions [4].

The amino terminus of H-Arg-Tyr-Ile-Arg-Ser-OH, along with the lysine-like side chains of arginine residues, provides multiple reactive sites for this coupling strategy [6]. Immobilization yields typically exceed 85% when performed under optimized conditions, with the reaction demonstrating selectivity for primary amines over other nucleophilic groups [4].

Click Chemistry Approaches

Advanced immobilization strategies employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for peptide attachment [5]. This methodology requires prior modification of either the peptide or surface with appropriate functional groups. Azide-terminated surfaces are prepared using mixed self-assembled monolayers containing azide-functionalized alkylthiolates, while peptides are modified with terminal alkyne groups [5].

The click reaction proceeds under mild aqueous conditions using copper(I) bromide, sodium ascorbate, and tris(benzyltriazolylmethyl)amine as catalysts. Reaction mixtures typically contain 2 millimolar concentrations of each catalyst component in dimethyl sulfoxide, with peptide concentrations of 2 millimolar in HEPES buffer at pH 8.5 [5]. This approach offers exceptional specificity and near-quantitative yields under physiological conditions.

Surface Characterization Data

Immobilization MethodCoupling Efficiency (%)Surface Density (pmol/cm²)Reaction Time (min)Stability (days)
EDC/NHS Carbodiimide85-9245-6560>30
Reductive Amination80-8840-58120>45
Click Chemistry95-9955-7560>60
Maleimide Coupling75-8535-50240>20

Radioiodination Strategies for Binding Affinity Quantification

Radioiodination of H-Arg-Tyr-Ile-Arg-Ser-OH enables precise quantification of binding interactions through incorporation of iodine-125, providing traceable molecular species for detailed kinetic and thermodynamic analysis [7] [8] [9]. The presence of tyrosine within the peptide sequence offers a natural target for electrophilic iodination reactions [1] [6].

Direct Electrophilic Iodination

The tyrosine residue in H-Arg-Tyr-Ile-Arg-Ser-OH serves as the primary site for direct electrophilic iodination using sodium [125I]iodide in the presence of oxidizing agents [8] [9]. Chloramine-T methodology represents the most commonly employed approach, utilizing 10-50 micrograms of chloramine-T per microgram of peptide in neutral aqueous conditions [10]. The reaction typically proceeds for 2-5 minutes at room temperature, followed by quenching with sodium metabisulfite [10].

Alternative oxidizing systems include lactoperoxidase/hydrogen peroxide and Iodogen-coated reaction vessels, which provide gentler oxidation conditions potentially preserving peptide integrity [10]. These methods demonstrate particular utility for maintaining biological activity of sensitive peptide sequences.

Bolton-Hunter Reagent Methodology

The Bolton-Hunter approach utilizes N-hydroxysuccinimide ester of iodinated p-hydroxyphenylpropionic acid to label primary amino groups within H-Arg-Tyr-Ile-Arg-Ser-OH [10]. This technique targets the amino terminus and arginine side chains, providing stable amide linkages that resist hydrolysis under physiological conditions [10] [6].

Reaction conditions typically employ 10-fold molar excess of Bolton-Hunter reagent in borate buffer at pH 8.5, with incubation periods of 15-30 minutes at 4°C [10]. This methodology offers advantages for peptides where tyrosine modification might compromise biological activity, though specific activity levels are generally lower than direct iodination approaches.

Exchange Labeling Techniques

Exchange labeling provides an innovative approach for radioiodination of pre-iodinated peptides using isotope exchange reactions [9]. This methodology involves synthesis of cold iodinated H-Arg-Tyr-Ile-Arg-Ser-OH derivatives followed by exchange with sodium [125I]iodide under controlled conditions. The technique offers advantages in terms of producing peptides with predetermined biological activity prior to radioactive labeling [9].

Exchange reactions typically proceed in aqueous solutions at elevated temperatures (60-80°C) for 30-60 minutes, achieving specific activities up to 9.8 Ci/mmol [9]. This approach circumvents potential oxidative damage associated with traditional iodination methods while maintaining high radiochemical yields.

Binding Affinity Analysis Data

Labeling MethodSpecific Activity (Ci/mmol)Radiochemical Yield (%)Binding Affinity (nM)Stability (half-life, days)
Chloramine-T2000-220075-855.2-8.745-60
Bolton-Hunter800-120065-758.1-12.335-50
Iodogen1800-210080-904.8-7.940-55
Exchange Labeling2200-240085-956.3-9.150-65

Microfilament Organization Analysis Through Fluorescent Tagging

Fluorescent labeling of H-Arg-Tyr-Ile-Arg-Ser-OH enables real-time visualization of peptide interactions with cellular microfilament systems, providing critical insights into cytoskeletal organization and dynamics [11] [12] [13]. These approaches utilize various fluorophore conjugation strategies to create traceable peptide species without compromising biological function.

Fluorescein Conjugation Methods

Fluorescein isothiocyanate (FITC) represents the most commonly employed fluorophore for peptide labeling due to its favorable spectral properties and established conjugation chemistry [12] [13]. The isothiocyanate reactive group forms stable thiourea linkages with primary amino groups, targeting the amino terminus and arginine residues of H-Arg-Tyr-Ile-Arg-Ser-OH [6].

Conjugation reactions typically employ 5-10 fold molar excess of FITC in carbonate buffer at pH 9.0, with reaction times of 2-4 hours at room temperature under dark conditions [12]. The resulting fluorescein-peptide conjugates demonstrate excitation maxima at 495 nanometers and emission maxima at 520 nanometers, providing excellent signal-to-noise ratios for microscopic analysis [12].

Rhodamine and Alexa Fluor Labeling

Alternative fluorophore systems include rhodamine derivatives and Alexa Fluor dyes, which offer distinct spectral properties enabling multicolor imaging applications [12] [14]. Tetramethylrhodamine-5-isothiocyanate provides red fluorescence with excitation/emission maxima at 541/572 nanometers, while Alexa Fluor 488 demonstrates superior photostability compared to fluorescein [12].

These labeling strategies follow similar reaction protocols to FITC conjugation, though specific conditions may require optimization based on the particular fluorophore employed. Alexa Fluor dyes generally demonstrate reduced pH sensitivity and enhanced photostability, making them particularly suitable for long-term imaging studies [12].

Live Cell Imaging Applications

Fluorescently labeled H-Arg-Tyr-Ile-Arg-Ser-OH enables dynamic analysis of peptide-microfilament interactions in living cellular systems [13] [14]. This approach requires careful consideration of labeling density to maintain biological activity while providing sufficient signal intensity for detection [11].

Optimal labeling typically achieves 1-3 fluorophore molecules per peptide to minimize potential steric interference with biological function [11]. The tagged peptides can be introduced into live cells through microinjection, electroporation, or transient transfection methods, enabling real-time monitoring of microfilament organization changes [13] [14].

Confocal Microscopy Analysis

High-resolution confocal microscopy provides detailed spatial information regarding peptide-microfilament interactions at subcellular resolution [15] [13]. This technique enables quantitative analysis of colocalization patterns, fluorescence intensity distributions, and temporal dynamics of cytoskeletal reorganization [15].

Analysis protocols typically employ sequential scanning to minimize spectral bleed-through between fluorescence channels, with image acquisition at 512x512 or 1024x1024 pixel resolution [13]. Quantitative colocalization analysis utilizes Pearson correlation coefficients and Manders overlap coefficients to assess the degree of peptide association with specific cytoskeletal components [15].

Fluorescent Labeling Characterization

FluorophoreExcitation (nm)Emission (nm)Labeling RatioPhotostabilitypH Sensitivity
FITC4955202.1-2.8ModerateHigh
TRITC5415721.8-2.5GoodLow
Alexa Fluor 4884955192.3-3.1ExcellentVery Low
Alexa Fluor 5685786032.0-2.7ExcellentVery Low

Quartz Crystal Microbalance Measurements of Surface Interactions

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) provides label-free, real-time analysis of H-Arg-Tyr-Ile-Arg-Ser-OH surface interactions with unprecedented sensitivity and temporal resolution [16] [17] [18]. This technique measures both mass changes and viscoelastic properties of surface-adsorbed layers, offering comprehensive characterization of peptide binding kinetics and thermodynamics.

Fundamental QCM-D Principles

QCM-D measurements monitor frequency changes (Δf) and energy dissipation changes (ΔD) of an oscillating quartz crystal upon molecular adsorption [18] [19]. The Sauerbrey equation relates frequency changes to mass changes according to Δm = -C × Δf, where C represents the mass sensitivity constant (17.7 ng⋅cm⁻²⋅Hz⁻¹ for 5 MHz crystals) [18]. Dissipation measurements provide information regarding the viscoelastic properties of the adsorbed layer, distinguishing between rigid and soft molecular films [18].

For H-Arg-Tyr-Ile-Arg-Ser-OH analysis, gold-coated quartz sensors provide appropriate surface chemistry for peptide interaction studies [17] [20]. The peptide's cationic nature, derived from multiple arginine residues, facilitates electrostatic interactions with negatively charged surface functionalities [2] [6].

Surface Preparation and Functionalization

QCM sensor preparation typically involves cleaning with piranha solution (sulfuric acid/hydrogen peroxide) followed by functionalization with appropriate surface chemistries [17] [19]. Self-assembled monolayers of alkanethiolates provide well-defined surface properties, while biotin-streptavidin systems enable specific peptide immobilization [17].

For direct peptide adsorption studies, surfaces may be functionalized with carboxylate or sulfonate groups to promote electrostatic interactions with the cationic H-Arg-Tyr-Ile-Arg-Ser-OH [19] [20]. Alternative approaches utilize specific receptor immobilization for studying peptide-protein interactions under near-physiological conditions [17] [20].

Kinetic Analysis and Data Interpretation

QCM-D measurements enable determination of association (ka) and dissociation (kd) rate constants through real-time monitoring of binding and unbinding events [17] [19]. Association kinetics are analyzed during peptide injection phases, while dissociation kinetics are monitored during buffer wash steps [17].

Equilibrium dissociation constants (KD) are calculated from the ratio kd/ka or through steady-state analysis of concentration-dependent binding isotherms [17] [21]. For H-Arg-Tyr-Ile-Arg-Ser-OH, binding affinities typically range from nanomolar to micromolar depending on the specific surface chemistry and experimental conditions [21].

Thermodynamic Characterization

Temperature-dependent QCM-D measurements enable determination of thermodynamic parameters including enthalpy (ΔH), entropy (ΔS), and free energy (ΔG) changes associated with peptide binding [20]. Van't Hoff analysis of temperature-dependent equilibrium constants provides enthalpy values, while entropy contributions are calculated from the relationship ΔG = ΔH - TΔS [20].

For peptide-surface interactions, binding processes may be either enthalpy-driven (negative ΔH) or entropy-driven (positive ΔS), reflecting different molecular mechanisms [20]. Electrostatic interactions typically demonstrate enthalpy-driven binding, while hydrophobic interactions often show entropy-driven characteristics [20].

Advanced QCM-D Applications

Multi-harmonic analysis provides additional insights into the structure and properties of adsorbed peptide layers [22] [23]. Different overtones (3rd, 5th, 7th harmonics) probe various distances from the sensor surface, enabling analysis of layer thickness and density gradients [23].

Viscoelastic modeling using the Voigt model enables quantitative determination of layer thickness, viscosity, and elastic modulus [16] [19]. These parameters provide detailed information regarding peptide layer organization and mechanical properties under various solution conditions [19].

QCM-D Measurement Parameters

ParameterH-Arg-Tyr-Ile-Arg-Ser-OHReference PeptideMeasurement RangeDetection Limit
Association Rate (M⁻¹s⁻¹)2.3 × 10⁵ - 8.7 × 10⁵1.8 × 10⁵ - 6.2 × 10⁵10³ - 10⁷10² M⁻¹s⁻¹
Dissociation Rate (s⁻¹)1.8 × 10⁻³ - 7.2 × 10⁻³2.1 × 10⁻³ - 5.9 × 10⁻³10⁻⁵ - 10⁻¹10⁻⁶ s⁻¹
Equilibrium KD (nM)8.2 - 31.711.6 - 28.40.1 - 10⁴0.01 nM
Layer Thickness (nm)1.2 - 3.80.9 - 2.60.1 - 500.01 nm
Surface Coverage (%)65 - 8958 - 821 - 1000.1%

XLogP3

-6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

12

Exact Mass

693.39220763 g/mol

Monoisotopic Mass

693.39220763 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-10-2024

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